N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15331634
InChI: InChI=1S/C22H25NO4/c1-14-5-7-18-17(13-27-22(18)15(14)2)12-21(24)23-10-9-16-6-8-19(25-3)20(11-16)26-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,23,24)
SMILES:
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15331634

Molecular Formula: C22H25NO4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide -

Specification

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C22H25NO4/c1-14-5-7-18-17(13-27-22(18)15(14)2)12-21(24)23-10-9-16-6-8-19(25-3)20(11-16)26-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,23,24)
Standard InChI Key HKWYREBXZJYRHD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article provides an in-depth review of its chemical structure, synthesis, properties, and potential biological significance.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • 3,4-Dimethoxyphenylethylamine

    • 6,7-Dimethylbenzofuran derivatives

    • Acetyl chloride or acetic anhydride for amide formation.

  • Reaction Steps:

    • Step 1: Functionalization of the benzofuran core to introduce a reactive acetamide group.

    • Step 2: Coupling with 3,4-dimethoxyphenylethylamine under controlled conditions.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR): ^1H and ^13C spectra to confirm structural integrity.

    • Mass Spectrometry (MS): To verify molecular weight.

    • Infrared Spectroscopy (IR): For functional group identification.

Biological Significance and Applications

Preliminary studies suggest that compounds with similar structures have shown potential in:

  • Anti-inflammatory Activity: The methoxy groups on the phenyl ring may interact with enzymes like cyclooxygenase (COX).

  • Anticancer Properties: Benzofuran derivatives are known to exhibit cytotoxicity against certain cancer cell lines.

  • Neuroprotective Potential: The compound may act on oxidative stress pathways due to its phenolic-like structure.

Further research is required to confirm these activities through in vitro and in vivo studies.

Comparative Analysis with Related Compounds

Compound NameStructural SimilarityReported Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamideShares phenylethyl groupAnti-inflammatory potential
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-pyrazolyl]benzamideSimilar aromatic substitutionsAntiproliferative effects

Research Gaps and Future Directions

Despite its promising structure:

  • No extensive biological activity data is available for this specific compound.

  • Studies focusing on molecular docking and receptor interactions are needed.

  • Pharmacokinetic profiling (e.g., ADMET studies) should be conducted to assess drug-likeness.

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